2-ethoxy-N-(prop-2-en-1-yl)naphthalene-1-carboxamide
Overview
Description
2-ethoxy-N-(prop-2-en-1-yl)naphthalene-1-carboxamide is an organic compound with a complex structure that includes an ethoxy group, a naphthalene ring, and a carboxamide group
Preparation Methods
The synthesis of 2-ethoxy-N-(prop-2-en-1-yl)naphthalene-1-carboxamide can be achieved through several routes. One common method involves the esterification of β-naphthol with ethyl alcohol and sulfuric acid . Another approach is the reaction of β-naphtholsodium with diethylsulfate in a weak aqueous base . Additionally, β-naphtholsodium can react with ethyl bromide to form the desired compound . These methods provide efficient pathways for the preparation of this compound in both laboratory and industrial settings.
Chemical Reactions Analysis
2-ethoxy-N-(prop-2-en-1-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and prop-2-en-1-yl groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups.
Scientific Research Applications
2-ethoxy-N-(prop-2-en-1-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(prop-2-en-1-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
2-ethoxy-N-(prop-2-en-1-yl)naphthalene-1-carboxamide can be compared with other similar compounds, such as:
- 2-(prop-2-yn-1-yloxy)naphthalene
- N-(prop-2-en-1-yl)acetamide
- 2-(4-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
These compounds share structural similarities but differ in their functional groups and chemical properties
Properties
IUPAC Name |
2-ethoxy-N-prop-2-enylnaphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-11-17-16(18)15-13-8-6-5-7-12(13)9-10-14(15)19-4-2/h3,5-10H,1,4,11H2,2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGJLWDNIIMWDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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